molecular formula C20H25ClN6O B15143523 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one

Cat. No.: B15143523
M. Wt: 400.9 g/mol
InChI Key: CQTZFKRSEFNMLM-UHFFFAOYSA-N
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Description

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a cyclopentyl group and a pyridinone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine ring, the introduction of the cyclopentyl group, and the coupling with the pyridinone moiety. Common synthetic routes may involve:

    Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentyl Group: This step often involves nucleophilic substitution reactions where a cyclopentyl halide reacts with the purine intermediate.

    Coupling with Pyridinone Moiety: This step may involve condensation reactions under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-9-cyclopentylpurin-6-yl derivatives: These compounds share the purine core structure but differ in the substituents attached to the purine ring.

    Pyridinone derivatives: Compounds with similar pyridinone moieties but different substituents.

Uniqueness

The uniqueness of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN6O

Molecular Weight

400.9 g/mol

IUPAC Name

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25ClN6O/c1-3-12-9-13(4-2)24-19(28)15(12)10-22-17-16-18(26-20(21)25-17)27(11-23-16)14-7-5-6-8-14/h9,11,14H,3-8,10H2,1-2H3,(H,24,28)(H,22,25,26)

InChI Key

CQTZFKRSEFNMLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4CCCC4)CC

Origin of Product

United States

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